molecular formula C13H17N3O5S B2804192 N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-hydroxyethyl)oxalamide CAS No. 1105245-73-5

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-hydroxyethyl)oxalamide

Cat. No.: B2804192
CAS No.: 1105245-73-5
M. Wt: 327.36
InChI Key: LWKANJFZJLSKOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-hydroxyethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N1,N2-oxalyl) backbone. Key structural features include:

  • Aryl substituent: A phenyl ring substituted at the 4-position with a 1,1-dioxidoisothiazolidin-2-yl group.

While direct data on this compound are absent in the provided evidence, its structural analogs in the oxalamide class have demonstrated diverse applications, including antiviral activity, enzyme inhibition, and polymer synthesis .

Properties

IUPAC Name

N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-hydroxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5S/c17-8-6-14-12(18)13(19)15-10-2-4-11(5-3-10)16-7-1-9-22(16,20)21/h2-5,17H,1,6-9H2,(H,14,18)(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKANJFZJLSKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-hydroxyethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. The compound integrates a dioxidoisothiazolidin moiety with a phenyl ring and a hydroxyethyl oxalamide structure, suggesting possible interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H16N2O3S
  • Molecular Weight : 280.34 g/mol

Antioxidant Properties

Research indicates that compounds containing isothiazolidin structures often exhibit antioxidant properties. The dioxidoisothiazolidin moiety in this compound may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that derivatives of isothiazolidin could enhance cellular viability under oxidative stress conditions by reducing reactive oxygen species (ROS) levels .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects in vitro. In a study involving macrophage cell lines, treatment with this compound resulted in a significant reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may modulate inflammatory pathways, making it a candidate for further exploration in inflammatory diseases .

Antidiabetic Activity

Another area of research has focused on the compound's effects on pancreatic β-cells. In vitro assays indicated that the compound could protect β-cells from endoplasmic reticulum (ER) stress-induced apoptosis. Specifically, it was observed that the compound improved cell viability and insulin secretion under stress conditions induced by thapsigargin (Tm), with an effective concentration (EC50) of 0.1 ± 0.01 μM .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of ROS Production : By scavenging free radicals and enhancing antioxidant enzyme activity.
  • Modulation of Cytokine Production : Reducing the expression of inflammatory cytokines through NF-kB pathway inhibition.
  • Protection Against ER Stress : Enhancing the unfolded protein response (UPR) pathways to promote cell survival during stress.

Study 1: Antioxidant Activity

A study published in Journal of Medicinal Chemistry evaluated various isothiazolidin derivatives for their antioxidant activity. The findings suggested that the presence of the dioxidoisothiazolidin group significantly enhanced the antioxidant capacity compared to other structural analogs .

Study 2: Anti-inflammatory Activity

In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, this compound was shown to reduce inflammatory markers significantly. The results indicated a dose-dependent response, highlighting its therapeutic potential in managing inflammatory diseases .

Study 3: Diabetes Research

In a recent study focusing on pancreatic β-cell protection, this compound demonstrated promising results in improving cell viability under ER stress conditions. The study concluded that compounds with similar scaffolds could be developed into novel antidiabetic agents due to their protective effects on β-cells .

Comparison with Similar Compounds

Key Observations:

  • Sulfone vs. Thiazole/Chlorophenyl : The target’s 1,1-dioxidoisothiazolidine group increases polarity compared to thiazole or chlorophenyl substituents in antiviral analogs (). This may reduce passive membrane permeability but enhance metabolic stability .
  • Hydroxyethyl Group : Shared with Compounds 13, 15 (), and H3obea (), this group improves solubility and enables hydrogen bonding, critical for bioactivity or coordination chemistry .
  • Aromatic Substitution : Unlike chlorophenyl or methoxybenzyl groups in other oxalamides (), the target’s sulfone-substituted phenyl may alter binding interactions in biological targets (e.g., HIV entry inhibitors or enzyme active sites) .

Metabolic and Toxicological Considerations

  • Metabolism : Oxalamides are typically metabolized via hydrolysis (amide cleavage) and oxidation (e.g., hydroxyethyl to carboxylic acid). The sulfone group may resist oxidative degradation compared to thiazole rings .
  • Safety: Flavoring oxalamides like S336 () show NOEL values >100 mg/kg, suggesting low toxicity for the target compound if structurally aligned .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis route for N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-hydroxyethyl)oxalamide?

  • Methodological Answer : Synthesis involves multi-step protocols, including:

  • Stepwise coupling : Oxalyl chloride reacts with substituted amines under controlled conditions (e.g., dichloromethane, 0–5°C) to form the oxalamide core .
  • Optimization : Reaction parameters (temperature, pH, solvent polarity) are critical for yield and purity. For example, using dimethylformamide (DMF) enhances solubility of intermediates .
  • Purification : Chromatography (silica gel or HPLC) removes by-products like dimers, which can form at ~23% yield if conditions are suboptimal .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and purity. For instance, aromatic protons in the phenyl ring appear at δ 7.2–7.8 ppm, while the hydroxyethyl group shows signals at δ 3.5–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 375.82 for C₁₄H₁₈ClN₃O₅S) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1150 cm⁻¹ (S=O stretch) confirm functional groups .

Q. How do solubility properties influence experimental formulation?

  • Methodological Answer :

  • Solvent Selection : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) or alcohols (ethanol, methanol). Hydrophobic moieties like the phenyl group limit aqueous solubility .
  • Formulation Strategies : Use co-solvents (e.g., PEG-400) or micellar encapsulation for in vitro assays. Solubility in ethanol is ~10 mg/mL, making it suitable for stock solutions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Assay Standardization : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24h vs. 48h) may alter IC₅₀ values. Replicate studies under identical conditions .
  • Purity Validation : Impurities >5% (e.g., dimers) can skew results. Use HPLC (≥95% purity) and quantify batch-to-batch consistency .
  • Mechanistic Follow-Up : Confirm target engagement via competitive binding assays or CRISPR knockouts to isolate off-target effects .

Q. What strategies are employed to establish structure-activity relationships (SAR) for derivatives?

  • Methodological Answer :

  • Substituent Variation : Modify the hydroxyethyl group (e.g., replace with methoxyethyl) or phenyl substituents (e.g., Cl vs. CF₃) to assess impact on potency. SAR studies in analogues show chloro-substituted derivatives exhibit 10-fold higher activity .
  • Computational Modeling : Docking simulations (e.g., AutoDock Vina) predict interactions with biological targets like cytochrome P450 or kinases. Validate with mutagenesis studies .

Q. How can the compound’s stability under physiological conditions be analyzed?

  • Methodological Answer :

  • pH Stability Tests : Incubate in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via HPLC. The isothiazolidine ring is stable at pH 7.4 but hydrolyzes at pH <3 .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated oxidation. LC-MS/MS identifies metabolites (e.g., hydroxylation at the phenyl group) .

Q. What methods optimize yield in multi-step syntheses?

  • Methodological Answer :

  • Catalyst Screening : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in aryl-amide bond formation .
  • Temperature Control : Low temperatures (0–5°C) during oxalyl chloride addition minimize side reactions (e.g., dimerization) .
  • In Situ Monitoring : Use TLC or inline FTIR to track intermediate formation and adjust reaction times .

Q. What mechanisms underlie its interaction with biological targets?

  • Methodological Answer :

  • Target Identification : Photoaffinity labeling or pull-down assays with biotinylated probes identify binding partners (e.g., kinases, GPCRs) .
  • Kinetic Studies : Surface plasmon resonance (SPR) measures binding affinity (KD). For example, a KD of 120 nM was reported for interactions with soluble epoxide hydrolase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.